butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate
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Overview
Description
Butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate, also known as IBA, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.
Mechanism of Action
The mechanism of action of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate may reduce inflammation and pain in the body.
Biochemical and Physiological Effects
Studies have shown that butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has also been shown to have antioxidant properties, which may help to protect cells from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate is its potential as a new drug candidate for the treatment of inflammation and pain. However, there are also limitations to its use in laboratory experiments. For example, butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate may have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate. One area of interest is the development of new drugs based on butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate's anti-inflammatory and analgesic properties. Another area of research is the investigation of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate's potential as an antioxidant and its effects on cellular function. Additionally, further research is needed to fully understand the mechanism of action of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate involves the reaction between butyl acrylate, 4-isobutoxybenzoic acid, and phenylhydrazine in the presence of a catalyst. The reaction yields butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate as a white crystalline solid with a melting point of 97-99°C.
Scientific Research Applications
Butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Research has shown that butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
butyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-4-5-15-28-24(27)22(16-19-9-7-6-8-10-19)25-23(26)20-11-13-21(14-12-20)29-17-18(2)3/h6-14,16,18H,4-5,15,17H2,1-3H3,(H,25,26)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNKYRXNIZCIQL-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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